phenyl (4-fluorophenoxy)acetate
Description
Phenyl (4-fluorophenoxy)acetate is an ester derivative featuring a phenyl group linked via an acetate bridge to a 4-fluorophenoxy moiety. The fluorophenoxy group enhances electronic and steric properties, making such compounds valuable in agrochemical and pharmaceutical research. Key characteristics include:
- Molecular formula: Presumed to be C₁₄H₁₁FO₃ (based on structural analogs).
Properties
IUPAC Name |
phenyl 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCXBABQKYZWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Esters with Fluorophenoxy Groups
Ethyl 2-(4-Fluorophenoxy)Acetate (CAS 2248-56-8)
- Molecular formula : C₁₀H₁₁FO₃
- Molecular weight : 198.19 g/mol
- Synthesis : High-yield routes (up to 95.6%) via esterification or nucleophilic substitution .
- Applications : Intermediate in pesticide synthesis due to stability and reactivity.
Ethyl 2-(4-Fluoro-2-Methyl-Phenoxy)Acetate (CAS 1239963-90-6)
- Molecular formula : C₁₁H₁₃FO₃
Halogen-Substituted Analogs
Ethyl 2-(4-Chlorophenoxy)Acetoacetate (CAS 10263-19-1)
- Molecular formula : C₁₂H₁₃ClO₄
- Molecular weight : 256.68 g/mol
- Key difference : Chlorine substitution increases lipophilicity and environmental persistence compared to fluorine analogs .
Pyraflufen-Ethyl (CAS 129630-19-9)
Simplified Fluorophenyl Esters
4-Fluorophenyl Acetate (CAS 405-51-6)
Physicochemical and Functional Comparisons
Table 1: Key Properties of Analogous Compounds
Structural and Electronic Effects
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance electronic effects without significant steric hindrance, whereas chlorine increases lipophilicity and resistance to hydrolysis.
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